

# In-Depth Technical Guide: VH032-thiol-C6-NH2

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## Compound of Interest

Compound Name: VH032-thiol-C6-NH2

Cat. No.: B12427519

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **VH032-thiol-C6-NH2**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and application in targeted protein degradation, offering valuable insights for researchers in chemical biology and drug discovery.

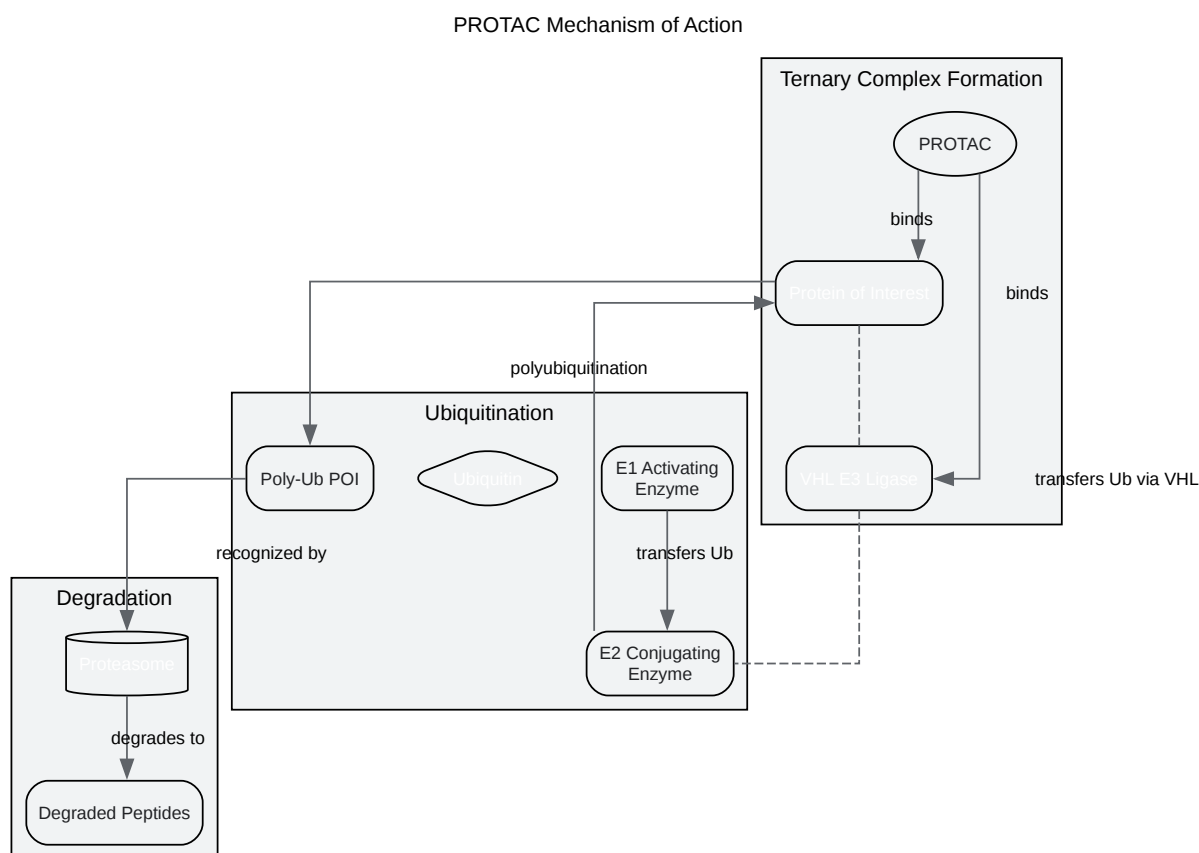
## Core Compound Information

**VH032-thiol-C6-NH2** is a synthetic molecule that incorporates the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, connected to a six-carbon thiol linker terminating in an amine group. This bifunctional nature allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing the degradation of a specific protein of interest.

Property	Value
CAS Number	2098836-63-4
Molecular Formula	C29H43N5O4S2
Molecular Weight	589.81 g/mol
Synonyms	VHL Ligand-Linker Conjugates 14, E3 ligase Ligand-Linker Conjugates 29

## Mechanism of Action in PROTAC Technology

**VH032-thiol-C6-NH2** serves as a critical component in the assembly of PROTACs. The VH032 moiety binds with high affinity to the VHL E3 ubiquitin ligase. The terminal amine group on the C6 linker provides a reactive handle for covalent attachment to a ligand designed to bind a specific protein of interest (POI). Once assembled into a PROTAC, the molecule acts as a bridge, bringing the POI into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing it from the cell.



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**Figure 1:** Schematic of the PROTAC-mediated protein degradation pathway.

## Synthesis and Experimental Protocols

While a detailed, publicly available, step-by-step synthesis protocol for **VH032-thiol-C6-NH2** is not readily found, a representative synthesis can be proposed based on established methods for creating similar bifunctional linkers and conjugating them to VHL ligands. The general

strategy involves the synthesis of an amine-terminated thiol linker and its subsequent coupling to a VH032 precursor.

### 3.1. Representative Synthesis of an Amine-Terminated Thiol Linker

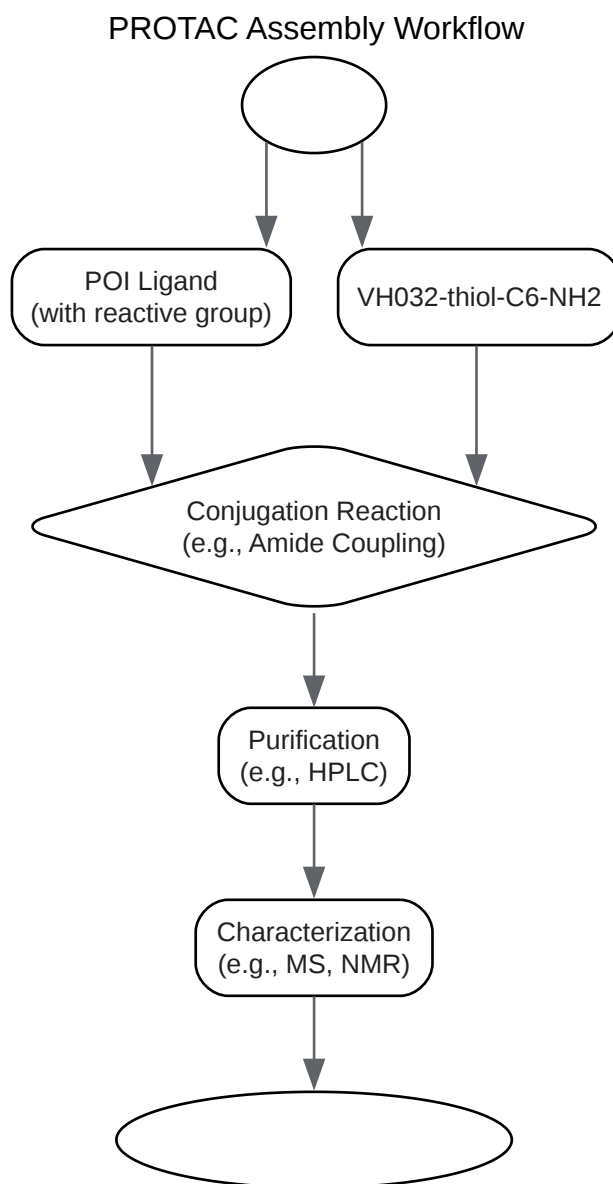
A common approach involves the use of a protected amino thiol, such as S-trityl-6-amino-1-hexanethiol, which can be reacted with a suitable activating agent for subsequent conjugation.

### 3.2. Conjugation to VH032 Precursor

The VH032 core is typically synthesized with a reactive handle, such as a carboxylic acid or an amine. For instance, a VH032-acid precursor can be activated (e.g., using HATU or HOBt/EDC) and then reacted with the amine group of the linker to form a stable amide bond. The protecting group on the thiol (e.g., trityl) would then be removed under acidic conditions to yield the final **VH032-thiol-C6-NH<sub>2</sub>** product.

### 3.3. Experimental Workflow for PROTAC Assembly

The terminal amine of **VH032-thiol-C6-NH<sub>2</sub>** can be conjugated to a POI ligand containing a reactive group, such as an activated carboxylic acid or an isothiocyanate, to form the final PROTAC molecule.



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**Figure 2:** General workflow for the assembly of a PROTAC using **VH032-thiol-C6-NH2**.

## Quantitative Data and Characterization

Specific quantitative data for **VH032-thiol-C6-NH2**, such as its direct binding affinity to VHL, is not extensively reported in public literature. However, data from the parent VH032 ligand and similar constructs provide valuable benchmarks.

Parameter	Representative Value (for VH032)	Method
Binding Affinity (Kd) to VHL	~190 nM	Isothermal Titration Calorimetry (ITC)
Purity	>95%	High-Performance Liquid Chromatography (HPLC)
Identity Confirmation	Consistent with expected m/z	Mass Spectrometry (MS)
Structural Confirmation	Consistent with proposed structure	Nuclear Magnetic Resonance (NMR) Spectroscopy

It is important to note that the addition of the linker may slightly alter the binding affinity of the VH032 moiety to VHL. Experimental validation is recommended for each new PROTAC construct.

## Conclusion

**VH032-thiol-C6-NH2** is a versatile and indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure, incorporating a potent VHL ligand and a versatile linker, facilitates the rational design and synthesis of molecules for targeted protein degradation. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage this technology in their pursuit of novel therapeutic strategies.

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